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Compound of Interest

Compound Name: C.l. Disperse red 54

Cat. No.: B1143416

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for C.I.
Disperse Red 54, a monoazo dye. Due to the limited availability of specific experimental
spectra in public databases, this document presents expected spectroscopic characteristics
based on the dye's chemical structure and data from analogous compounds. It also outlines
detailed experimental protocols for acquiring UV-Vis, IR, and NMR data.

Chemical Structure and Properties

C.l. Disperse Red 54 is identified by the following chemical properties:

Molecular Formula: C19H18CINsOa4[1]

Molecular Weight: 415.83 g/mol [1]

CAS Numbers: 12217-86-6, 6657-37-0, 6021-61-0[1]

Chemical Class: Single azo dye[1]

The structure consists of a substituted azobenzene core, which is characteristic of many
disperse dyes.

Spectroscopic Data (Expected)

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1143416?utm_src=pdf-interest
https://www.benchchem.com/product/b1143416?utm_src=pdf-body
https://www.benchchem.com/product/b1143416?utm_src=pdf-body
https://www.benchchem.com/product/b1143416?utm_src=pdf-body
http://www.worlddyevariety.com/disperse-dyes/disperse-red-54.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-54.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-54.html
http://www.worlddyevariety.com/disperse-dyes/disperse-red-54.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143416?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

The following tables summarize the expected spectroscopic data for C.l. Disperse Red 54

based on its functional groups and comparison with similar azo dyes.

Visible (UV-Vis)

Parameter Expected Value Solvent

Amax (nm) ~490 - 520 nm

Methanol/Ethanol

Note: The absorption maximum (Amax) is influenced by the solvent polarity.

Infrared (IR) Spectroscopy

Wavenumber (cm~12)

Assignment

~3400 - 3300 N-H stretching (secondary amine)

~3100 - 3000 Aromatic C-H stretching

~2950 - 2850 Aliphatic C-H stretching

~2250 - 2200 C=N stretching (nitrile)

~1735 C=0 stretching (ester)

~1600 - 1580 Aromatic C=C stretching, N=N stretching (azo)
~1520 & ~1340 Asymmetric and symmetric NO:z stretching
~1250 C-N stretching

~800 - 700 C-Cl stretching

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Expected Chemical Shift Ranges, & in ppm)
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Proton Type Expected Chemical Shift (ppm)
Aromatic Protons 7.0-85

Methylene Protons (-CHz-) 25-45

Methyl Protons (-CHs) ~3.7 (ester)

13C NMR (Expected Chemical Shift Ranges, & in ppm)

Carbon Type Expected Chemical Shift (ppm)
Carbonyl Carbon (C=0) 160 - 175

Aromatic Carbons 110 - 155

Nitrile Carbon (C=N) 115- 125

Methylene Carbons (-CHz-) 30-60

Methyl Carbon (-O-CHs) ~52

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

UV-Vis Spectroscopy

o Sample Preparation: Prepare a stock solution of C.I. Disperse Red 54 in a suitable solvent
(e.g., methanol, ethanol, or acetone) of known concentration. Perform serial dilutions to
obtain a series of standard solutions with decreasing concentrations.

e Instrumentation: Use a double-beam UV-Vis spectrophotometer.

e Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and
record the baseline spectrum.

o Sample Measurement: Record the absorbance spectra for each of the standard solutions
and the unknown sample solution from approximately 200 to 800 nm.
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Data Analysis: Determine the wavelength of maximum absorbance (Amax). A calibration
curve can be constructed by plotting absorbance at Amax versus concentration for the
standard solutions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Mix a small amount of the dry dye powder with
potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin,
transparent pellet using a hydraulic press.

Instrumentation: Use an FT-IR spectrometer.

Background Measurement: Record a background spectrum of the empty sample
compartment or a pure KBr pellet.

Sample Measurement: Place the KBr pellet containing the sample in the spectrometer's
sample holder and acquire the IR spectrum, typically in the range of 4000 to 400 cm~1.

Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the dye in a deuterated solvent
(e.g., CDCls, DMSO-ds). Filter the solution into a clean NMR tube to a height of about 4-5
cm.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition: Acquire *H NMR and 3C NMR spectra. Other experiments like COSY,
HSQC, and HMBC can be performed to aid in structure elucidation.

Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline
correction). Integrate the signals in the *H NMR spectrum and determine the chemical shifts
for both *H and 13C spectra. Assign the signals to the respective nuclei in the molecule.

Visualization of Spectroscopic Workflow
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General Workflow for Spectroscopic Analysis of a Dye

Sample Preparation

Dye Sample (C.l. Disperse Red 54)

Dissolution in Solvent KBr Pellet Preparation

Spectroscopic Analysis

NMR Spectroscopy FT-IR Spectroscopy

UV-Vis Spectroscopy

Data Processirvg & Interpretation

Determine Amax Determine Chemical Shifts Identify Functional Groups
(Absorbance vs. Wavelength) (Signal Intensity vs. Frequency) (Transmittance vs. Wavenumber)

Conclusion

Structural Confirmation

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of C.I. Disperse Red 54: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1143416#spectroscopic-data-uv-vis-ir-nmr-of-c-i-
disperse-red-54]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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